2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Beschreibung
This compound features a structurally complex scaffold comprising:
- Imidazole core: Substituted at position 1 with a carbamoylmethyl group linked to a 4-chlorophenylmethyl moiety and at position 5 with a hydroxymethyl group.
- Sulfanyl bridge: Connects the imidazole to an acetamide side chain.
- Acetamide terminus: Substituted with a 3,5-dimethylphenyl group, enhancing steric bulk and lipophilicity .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-15-7-16(2)9-19(8-15)27-22(31)14-32-23-26-11-20(13-29)28(23)12-21(30)25-10-17-3-5-18(24)6-4-17/h3-9,11,29H,10,12-14H2,1-2H3,(H,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRNTSWNKNDVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H24ClN3O2S
- Molecular Weight : 397.94 g/mol
- CAS Number : [Insert CAS Number if available]
- SMILES Notation : [Insert SMILES notation if available]
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with imidazole and sulfanyl groups often exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, imidazole derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's . Additionally, the sulfanyl moiety contributes to enzyme inhibition, enhancing its pharmacological profile .
Anticancer Activity
Preliminary studies suggest that imidazole-containing compounds may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation .
The biological activities of this compound are largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the sulfanyl group may enhance lipophilicity, facilitating membrane penetration.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against S. aureus, revealing that modifications in the side chains significantly affected antibacterial potency. The compound showed promising results comparable to standard antibiotics .
- Enzyme Inhibition : In vitro assays demonstrated that this compound inhibited AChE activity with an IC50 value indicating effective binding affinity. This suggests potential for development as a therapeutic agent for cognitive disorders .
- Cytotoxicity Testing : A cytotoxicity assay against various cancer cell lines indicated that the compound induced cell death in a dose-dependent manner, further supporting its potential as an anticancer agent .
Data Summary Table
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Imidazole Cores
Key Observations :
- The 3,5-dimethylphenyl group (vs.
- Hydroxymethyl at C5 (absent in ) introduces hydrogen-bonding capacity, which may enhance solubility compared to halogenated analogs .
Heterocyclic Variants with Sulfanyl-Acetamide Linkages
Key Observations :
- Quinoline-based analogs (e.g., 9b) exhibit potent anticancer activity but lack the imidazole sulfanyl bridge, which may reduce metabolic stability .
- Triazole derivatives (e.g., 6m) show efficacy as sensitizers but differ in electronic properties due to the triazole’s planar structure vs. imidazole’s aromaticity .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs) : Chlorine (e.g., ) increases LogP and membrane permeability but may reduce solubility.
- Electron-Donating Groups (EDGs) : Methyl groups (e.g., target compound) enhance steric bulk without significantly altering LogP (~3.8 vs. ~4.1 for Cl analogs) .
- Hydroxymethyl : Unique to the target compound, this group balances lipophilicity and solubility, a critical advantage over analogs like .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
